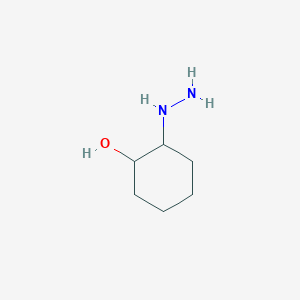
(1R,2R)-2-Hydrazinylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Hydrazinylcyclohexanol is a chiral organic compound with significant potential in various fields of chemistry and biochemistry. This compound features a cyclohexane ring with a hydroxyl group and a hydrazine group attached to adjacent carbon atoms, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Hydrazinylcyclohexanol typically involves the reduction of a precursor compound, such as (1R,2R)-2-nitrocyclohexanol. The reduction can be achieved using hydrazine hydrate in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product with high enantiomeric purity.
Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the preparation of the precursor, its reduction, and subsequent purification steps such as crystallization or chromatography to obtain pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form cyclohexylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrazine hydrate or sodium borohydride are typically used.
Substitution: Reactions are often carried out in polar solvents like ethanol or methanol, with the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Cyclohexylamines.
Substitution: Various substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Hydrazinylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-Hydrazinylcyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can alter biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-2-Aminocyclohexanol: Similar structure but with an amino group instead of a hydrazine group.
(1R,2R)-2-Hydroxycyclohexanone: Contains a ketone group instead of a hydrazine group.
(1R,2R)-2-Hydrazinylcyclohexanone: Similar structure but with a ketone group in place of the hydroxyl group.
Eigenschaften
Molekularformel |
C6H14N2O |
|---|---|
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
2-hydrazinylcyclohexan-1-ol |
InChI |
InChI=1S/C6H14N2O/c7-8-5-3-1-2-4-6(5)9/h5-6,8-9H,1-4,7H2 |
InChI-Schlüssel |
ARQGIKLKSPYVME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)NN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















